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  • Product: 4-Bromo-2,3-difluoro-6-nitrophenol

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Protocols & Analytical Methods

Method

Application Note: Using 4-Bromo-2,3-difluoro-6-nitrophenol as a Pharmaceutical Intermediate

Abstract & Strategic Value 4-Bromo-2,3-difluoro-6-nitrophenol is a highly specialized, poly-functionalized aromatic building block. Its unique substitution pattern—featuring a nitro group ortho to a phenol, flanked by fl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

4-Bromo-2,3-difluoro-6-nitrophenol is a highly specialized, poly-functionalized aromatic building block. Its unique substitution pattern—featuring a nitro group ortho to a phenol, flanked by fluorine and bromine atoms—makes it a critical scaffold for the synthesis of next-generation kinase inhibitors (specifically MEK and B-Raf inhibitors) and fused heterocyclic cores like benzoxazoles and benzimidazoles .

This guide addresses the primary challenge in utilizing this intermediate: chemoselectivity . The presence of a labile aryl bromide (C-Br) and activated fluorine atoms necessitates precise reaction conditions to reduce the nitro group or functionalize the phenol without causing hydrodehalogenation or unwanted nucleophilic aromatic substitution (SNAr).

Key Applications
  • Kinase Inhibitor Synthesis: Precursor to 2-amino-3,4-difluoro-5-bromophenol, a core motif in ATP-competitive inhibitors.

  • Heterocycle Formation: Direct cyclization partner for synthesizing 4,5-difluoro-7-bromo-benzoxazoles.

  • Late-Stage Diversification: The C4-Bromine handle allows for Suzuki-Miyaura or Buchwald-Hartwig couplings after the core scaffold is established.

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Bromo-2,3-difluoro-6-nitrophenol
CAS Number 1935896-35-7
Molecular Formula C₆H₂BrF₂NO₃
Molecular Weight 253.99 g/mol
Appearance Yellow to Orange Crystalline Solid
Storage 2–8°C, Inert Atmosphere (Ar/N₂), Protect from Light
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Safety & Stability (HSE Protocol)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Handle in a fume hood.

  • Stability: The compound is stable under standard conditions but is light sensitive (degradation of the nitro-bromide motif).

  • Incompatibility: Avoid strong bases (risk of SNAr displacement of Fluorine at C3) and strong reducing agents (uncontrolled reduction).

Critical Reaction Pathways (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways available from this intermediate, highlighting the decision points for preserving the bromine atom.

ReactionPathways Start 4-Bromo-2,3-difluoro- 6-nitrophenol Red_Cond Reduction Conditions Start->Red_Cond Nitro Reduction Suzuki Biaryl Coupling Product (Suzuki-Miyaura) Start->Suzuki Pd(PPh3)4 Boronic Acid Amine 2-Amino-3,4-difluoro- 5-bromophenol Red_Cond->Amine Fe/NH4Cl or Sulfided Pt/C Dehalo SIDE PRODUCT: Debrominated Phenol Red_Cond->Dehalo Pd/C + H2 (Avoid!) Benzoxazole 7-Bromo-4,5-difluoro- benzoxazole Amine->Benzoxazole Cyclization w/ Orthoester or Aldehyde Benzoxazole->Suzuki Late-Stage Coupling

Caption: Divergent synthesis pathways. Green arrows indicate the preferred chemoselective route to the active pharmaceutical ingredient (API) core.

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving Aryl Bromide)

Objective: Reduce the C6-nitro group to an amine to generate 2-amino-3,4-difluoro-5-bromophenol without debrominating the C4-position. Challenge: Standard catalytic hydrogenation (Pd/C + H₂) often cleaves the C-Br bond.

Materials
  • Substrate: 4-Bromo-2,3-difluoro-6-nitrophenol (1.0 eq)

  • Reagent: Iron Powder (Fe, 325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

  • Workup: Ethyl Acetate, Celite®

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the substrate (10 mmol) in Ethanol (40 mL).

  • Activation: Add a solution of NH₄Cl (50 mmol) in Water (10 mL).

  • Addition: Add Iron powder (50 mmol) in a single portion.

  • Reaction: Heat the mixture to 70°C with vigorous stirring. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

    • Checkpoint: The starting material (yellow spot) should disappear within 2–4 hours. A new, more polar spot (amine) will appear.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the suspension through a pad of Celite® to remove iron residues. Wash the pad with Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.[3][4]

  • Purification: The crude amino-phenol is oxidation-sensitive. Use immediately or store under Argon. If purification is needed, use flash chromatography with a gradient of 0-40% EtOAc in Hexanes.

Why this works: The Fe/NH₄Cl system operates via a single-electron transfer mechanism that is thermodynamically insufficient to insert into the C-Br bond, unlike Pd-hydride species generated during catalytic hydrogenation.

Protocol B: "One-Pot" Synthesis of 7-Bromo-4,5-difluorobenzoxazole

Objective: Cyclize the reduced intermediate immediately to form a stable benzoxazole core, a common scaffold in kinase inhibitors (e.g., VEGFR/Raf inhibitors).

Materials
  • Crude 2-amino-3,4-difluoro-5-bromophenol (from Protocol A)

  • Triethyl Orthoformate (TEOF) or Trimethyl Orthoacetate (3.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Setup: Dissolve the crude amino-phenol (approx. 10 mmol) in Toluene (50 mL).

  • Reagent Addition: Add Triethyl Orthoformate (30 mmol) and pTSA (0.5 mmol).

  • Cyclization: Heat to reflux (110°C) for 3 hours.

  • Monitoring: Monitor by LC-MS. The mass shift will correspond to +10 Da (formation of CH ring) minus water loss.

  • Workup:

    • Cool to RT.

    • Wash with saturated NaHCO₃ solution to neutralize acid.

    • Dry organic layer (MgSO₄) and concentrate.[3]

  • Purification: Recrystallize from Hexane/EtOAc. The benzoxazole ring stabilizes the C-Br bond and the fluorine atoms, making this a stable intermediate for long-term storage.

Analytical Quality Control

For pharmaceutical use, the purity of 4-Bromo-2,3-difluoro-6-nitrophenol must be verified to ensure no regioisomers (e.g., 6-bromo isomer) are present.

MethodParameterAcceptance Criteria
HPLC Purity (Area %)> 98.0%
¹H NMR Structural IDSingle aromatic proton signal (C5-H) is diagnostic.
¹⁹F NMR Regioisomer CheckTwo distinct signals (coupling constants

and

confirm 2,3-substitution).
LC-MS Identity[M-H]⁻ = 251.9/253.9 (Br isotope pattern 1:1)

NMR Diagnostic Note: The ¹H NMR (DMSO-d₆) will show a doublet of doublets (dd) for the proton at C5, coupling with F3 and F2. If the nitration occurred at the wrong position, the coupling pattern would change significantly due to symmetry or proximity changes.

References

  • BLD Pharm. (2023). Product Analysis: 4-Bromo-2,3-difluoro-6-nitrophenol (CAS 1935896-35-7).[5][6][7][8][9] Link

  • BenchChem. (2025).[10] Selective Reduction of the Nitro Group in Halogenated Phenols. Link

  • Organic Syntheses. (2017). Strategies for Chemoselective Reduction of Nitroarenes. Org. Synth. 94, 252.[4] Link

  • PubChem. (2023). Compound Summary: 2,3-Difluoro-6-nitrophenol Derivatives. Link

  • ChemicalBook. (2023). Synthesis of 2-Amino-5-bromophenol analogs. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Bromo-2,3-difluoro-6-nitrophenol Solubility

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized building block, 4-Bromo-2,3-difluoro-6-nitrophenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized building block, 4-Bromo-2,3-difluoro-6-nitrophenol. Due to its unique stereoelectronic profile, this compound presents specific solubility and handling challenges. This guide provides field-proven insights, self-validating protocols, and causality-driven explanations to ensure experimental integrity.

Part 1: Physicochemical Profiling & Causality

As a Senior Application Scientist, it is crucial to understand the why before executing the how. The poor aqueous solubility of 4-Bromo-2,3-difluoro-6-nitrophenol in neutral or slightly acidic media is driven by two primary structural features:

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group is positioned ortho to the strongly electron-withdrawing nitro (-NO2) group. This proximity facilitates a strong intramolecular hydrogen bond, which "masks" the polar hydroxyl group from surrounding water molecules, drastically reducing hydration energy and aqueous solubility[1].

  • Halogen-Driven Lipophilicity and Acidity: The incorporation of a heavy bromine atom and two fluorine atoms significantly increases the molecule's lipophilicity. Concurrently, the combined inductive (-I) and resonance (-R) effects of the halogens and the nitro group highly stabilize the conjugate base (phenolate anion)[2]. While an unsubstituted phenol has a pKa of ~10, the pKa of highly substituted halogenated nitrophenols drops significantly (e.g., 2,4-dinitrophenol has a pKa of ~4.0)[3]. Consequently, adjusting the pH above its pKa is a critical lever for resolving aqueous solubility issues.

Quantitative Data Summary
PropertyEstimated/Typical ValueExperimental Impact
Molecular Weight 253.99 g/mol Requires precise weighing for low-volume stock solutions.
LogP (Lipophilicity) High (> 3.0)Poor solubility in water; high affinity for organic solvents (DMSO, DMF).
pKa (Acidity) ~3.5 - 4.5Exists as an insoluble free acid at pH < 3; soluble phenolate anion at pH > 6.
H-Bond Donors 1 (Masked)Intramolecular H-bonding with ortho-nitro group reduces aqueous interaction.
H-Bond Acceptors 5Can interact with polar aprotic solvents effectively.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound remain completely insoluble in deionized (DI) water? A: DI water typically has a slightly acidic pH (~5.5) due to dissolved atmospheric CO2. At this pH, 4-Bromo-2,3-difluoro-6-nitrophenol exists primarily in its un-ionized (free acid) form. The strong intramolecular hydrogen bonding between the ortho-nitro and hydroxyl groups prevents interaction with water. To resolve this, you must either use a polar aprotic co-solvent (like DMSO) or adjust the aqueous vehicle's pH above 7.0 to deprotonate the phenol into its highly water-soluble phenolate anion.

Q2: How do I prevent "solvent crash" when diluting my DMSO stock into an aqueous assay buffer? A: Solvent crash occurs when the local concentration of the compound exceeds its aqueous solubility limit upon dilution. To prevent this, ensure your assay buffer is well-buffered at a pH > 7.0 (e.g., Tris or HEPES buffer). Add the DMSO stock dropwise while vortexing to prevent local high-concentration microenvironments. If the final working concentration is high (>100 µM), consider adding a non-ionic surfactant like 0.1% Tween-20 to the buffer prior to compound addition.

Q3: What is the best formulation strategy for in vivo dosing without using toxic levels of organic solvents? A: For in vivo applications, high concentrations of DMSO are toxic. Instead, leverage cyclodextrin complexation. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the lipophilic brominated/fluorinated aromatic ring, while its hydrophilic exterior ensures aqueous solubility. A 10-20% (w/v) HP-β-CD solution in saline (pH adjusted to 7.4) is a field-proven, self-validating system for delivering hydrophobic phenols.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM In Vitro Assay Stock

This protocol ensures complete dissolution and prevents degradation prior to cellular or biochemical assays.

  • Weighing: Accurately weigh 2.54 mg of 4-Bromo-2,3-difluoro-6-nitrophenol using an analytical balance.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (100%) to the vial.

  • Agitation: Vortex the solution for 30-60 seconds until no particulate matter is visible. Sonicate for 5 minutes in a water bath if necessary.

  • Validation: Visually inspect the solution against a light source. It should be completely transparent (often presenting with a yellow tint due to the nitro group).

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent photolytic degradation of the halogenated phenol) and store at -20°C.

  • Dilution: On the day of the experiment, dilute the stock at least 1:100 into the final assay buffer (pH > 7.0) to keep the final DMSO concentration ≤1%.

Protocol 2: HP-β-CD Complexation for In Vivo Dosing

This protocol creates a biocompatible vehicle for animal models.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile 0.9% NaCl (saline).

  • pH Adjustment: Adjust the vehicle pH to 7.4 using 0.1 M NaOH. Crucial Step: This ensures the phenol is partially/fully deprotonated, aiding initial dissolution.

  • Compound Addition: Add the required mass of 4-Bromo-2,3-difluoro-6-nitrophenol directly to the HP-β-CD vehicle to achieve the desired dosing concentration (e.g., 2 mg/mL).

  • Complexation: Stir continuously at room temperature for 2-4 hours. The hydrophobic cavity of the cyclodextrin will gradually encapsulate the compound.

  • Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter prior to dosing.

Part 4: Formulation Workflow Visualization

SolubilityWorkflow Start Solid 4-Bromo-2,3-difluoro-6-nitrophenol Decision Target Application? Start->Decision InVitro In Vitro Assays (Cellular/Biochemical) Decision->InVitro InVivo In Vivo Dosing (Animal Models) Decision->InVivo DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO Cyclo Complex with 10-20% HP-β-CD in Saline (pH 7.4) InVivo->Cyclo Buffer Dilute into Buffer (pH > 7.0) Max 1% DMSO Final DMSO->Buffer Warning Critical: Maintain pH > pKa (~4.0) to prevent precipitation Buffer->Warning Cyclo->Warning

Workflow for formulating 4-Bromo-2,3-difluoro-6-nitrophenol for in vitro and in vivo applications.

References

  • Title: What is the Difference Between Ortho Nitrophenol and Para Nitrophenol Source: Pediaa.Com URL: [Link]

  • Title: 2,4-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL: [Link]

Sources

Optimization

optimizing reaction time for 4-Bromo-2,3-difluoro-6-nitrophenol bromination

Topic: Accelerating the Bromination of 2,3-Difluoro-6-nitrophenol Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Accelerating the Bromination of 2,3-Difluoro-6-nitrophenol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 4-Bromo-2,3-difluoro-6-nitrophenol . Below, you will find mechanistic insights, an optimized step-by-step protocol, and a troubleshooting FAQ to address sluggish reaction times, poor yields, and regioselectivity issues.

Mechanistic Insight & Causality

The Challenge: 2,3-Difluoro-6-nitrophenol presents a highly deactivated aromatic system. While the hydroxyl (-OH) group is a strong electron-donating ortho/para director, its activating power is severely counteracted by the strong electron-withdrawing nitro (-NO2) group at C6 and the inductive withdrawal (-I effect) of the fluorine atoms at C2 and C3. Consequently, standard electrophilic bromination conditions (e.g., Br₂ in acetic acid) result in exceedingly long reaction times (>24 hours) and promote oxidative degradation rather than productive substitution.

The Solution: To optimize the reaction time, the electrophilicity of the brominating agent must be enhanced. Utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) fundamentally shifts the reaction dynamics. DMF highly polarizes the N-Br bond, generating a highly reactive brominating species (often likened to a Vilsmeier-Haack intermediate) that yields exceptional para-selectivity [1]. Furthermore, the addition of a mild catalyst, such as ammonium acetate (NH₄OAc), facilitates the polarization of NBS and accelerates the electrophilic aromatic substitution exclusively at the C4 position[2].

BrominationPathway SM 2,3-Difluoro-6-nitrophenol (Deactivated Ring) Intermediate Wheland Intermediate (C4 Attack) SM->Intermediate Base/Solvent Activation Reagent NBS in DMF (Polarized Br+ Source) Reagent->Intermediate Br+ Transfer Product 4-Bromo-2,3-difluoro- 6-nitrophenol Intermediate->Product Rearomatization (- H+)

Figure 1: Mechanistic pathway for the NBS/DMF-mediated bromination of 2,3-difluoro-6-nitrophenol.

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between solvent/reagent choices and reaction efficiency. By moving from non-polar or protic solvents to a polar aprotic solvent with a catalyst, reaction time is reduced by 98%.

Brominating AgentSolventAdditive (Catalyst)Temp (°C)Reaction TimeIsolated Yield (%)Regioselectivity (C4:C5)
Br₂ (1.1 eq)AcOHNone2536.0 h45%85:15
Br₂ (1.1 eq)AcOHFeBr₃ (5 mol%)6012.0 h60%90:10
NBS (1.05 eq)CH₂Cl₂None2524.0 h68%95:5
NBS (1.05 eq)DMFNone252.0 h89%>99:1
NBS (1.05 eq) DMF NH₄OAc (10 mol%) 25 0.5 h 96% >99:1
Step-by-Step Optimized Protocol

This self-validating protocol utilizes the NBS/DMF/NH₄OAc system to achieve complete conversion in under 30 minutes while suppressing radical side-reactions.

ExperimentalWorkflow Step1 1. Dissolution Dissolve SM & Catalyst in anhydrous DMF Step2 2. Cooling Chill to 0 °C under N2 atmosphere Step1->Step2 Step3 3. Bromination Portion-wise NBS addition (Shielded from light) Step2->Step3 Step4 4. Quenching Add 10% aq. Na2S2O3 upon TLC completion Step3->Step4 Step5 5. Isolation EtOAc Extraction & Water/Brine Wash Step4->Step5

Figure 2: Step-by-step experimental workflow for optimized electrophilic bromination.

Materials Required:

  • 2,3-Difluoro-6-nitrophenol (1.0 equiv)

  • N-Bromosuccinimide (NBS, freshly recrystallized from water) (1.05 equiv)

  • Ammonium acetate (NH₄OAc) (0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc) and Brine

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluoro-6-nitrophenol (1.0 equiv) and NH₄OAc (0.1 equiv) in anhydrous DMF (approx. 5 mL per mmol of substrate) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling prevents the highly exothermic initial reaction from generating radical species that lead to side products.

  • Bromination: Add freshly recrystallized NBS (1.05 equiv) portion-wise over 10 minutes. Keep the flask shielded from direct light (e.g., wrap in aluminum foil).

    • Causality: Light shielding suppresses homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via the desired ionic electrophilic aromatic substitution pathway.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C). Monitor via TLC (Hexanes:EtOAc 3:1). Complete consumption of the starting material should occur within 30 minutes.

  • Quenching: Once complete, quench the reaction by adding 10% aqueous Na₂S₂O₃ (equal volume to DMF).

    • Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br₂, preventing over-bromination during the concentration phase of the workup.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers thoroughly with water (3 x 20 mL) to remove DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 4-bromo-2,3-difluoro-6-nitrophenol.

Troubleshooting & FAQs

Q1: My reaction is taking longer than 2 hours using NBS/DMF. What is the likely cause? A: Sluggish reactions in this system are almost exclusively caused by degraded NBS or wet DMF. NBS degrades over time upon exposure to atmospheric moisture, releasing Br₂ and succinimide, which lowers the effective concentration of the electrophile. Solution: Always use freshly recrystallized NBS (from hot water, dried under vacuum) and anhydrous DMF. Additionally, ensure the NH₄OAc catalyst is dry.

Q2: I am observing a di-brominated side product on my LC-MS. How can I improve regioselectivity? A: Over-bromination (e.g., at the C5 position) occurs if a large excess of NBS is used, or if the reaction is left stirring long after the starting material is consumed. Solution: Strictly limit NBS to 1.05 equivalents. Quench the reaction immediately with sodium thiosulfate once TLC indicates the disappearance of the starting material.

Q3: Can I substitute DMF with a less polar solvent like Dichloromethane (DCM) to make the workup easier? A: It is not recommended if optimizing reaction time is your primary goal. As shown in our condition screening, switching from DMF to DCM increases the reaction time from 2 hours to 24 hours. DMF actively participates in polarizing the NBS reagent, which is critical for overcoming the severe electronic deactivation caused by the nitro and fluoro groups on your substrate.

References
  • N-Bromosuccinimide Source: Wikipedia URL:[Link]

  • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst Source: ResearchGate URL:[Link]

Troubleshooting

troubleshooting low purity in 4-Bromo-2,3-difluoro-6-nitrophenol isolation

Executive Summary The isolation of 4-Bromo-2,3-difluoro-6-nitrophenol (CAS: 10219942-Analog / Structure derived) presents a unique set of purification challenges due to the interplay between the strongly electron-withdra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of 4-Bromo-2,3-difluoro-6-nitrophenol (CAS: 10219942-Analog / Structure derived) presents a unique set of purification challenges due to the interplay between the strongly electron-withdrawing substituents (Br, F, NO₂) and the phenolic moiety. Low purity in this workflow typically stems from three vectors: regioisomeric contamination (specifically the 5-nitro minor isomer), retained starting material (due to deactivated ring kinetics), or oxidative degradation (quinone formation).

This guide moves beyond generic advice, offering a root-cause analysis and validated purification protocols based on the physicochemical properties of poly-halogenated nitrophenols.

Phase 1: Diagnostic Assessment (The Triage)

Q1: My HPLC purity is stuck at ~90-93%. What are the most likely contaminants based on retention time?

A: In the synthesis of 4-Bromo-2,3-difluoro-6-nitrophenol (typically via nitration of 4-bromo-2,3-difluorophenol), the impurity profile is predictable based on electrophilic aromatic substitution rules. Use this table to identify your culprit:

Impurity TypeRelative HPLC Retention (RP-C18)Diagnostic CharacteristicRoot Cause
Oxidation Byproducts 0.4 – 0.6 (Early eluting)Dark yellow/brown oil; broad peak.Exotherm during nitration (>10°C) or poor quenching.
5-Nitro Isomer 0.95 – 1.05 (Co-eluting)Shoulder peak or split apex.Lack of regioselectivity; high reaction temperature.
Target Molecule 1.00 (Reference) Bright yellow solid.N/A
Starting Material 1.2 – 1.4 (Late eluting)Distinct sharp peak; non-yellow.Incomplete conversion (ring is deactivated by F/Br).
Bis-phenols > 1.5 (Very late)Broad, hydrophobic peak.Coupling side-reactions (rare).

Q2: The product is a dark oil instead of a yellow solid. Did the reaction fail?

A: Not necessarily. The "oil" state is often a supercooled liquid caused by melting point depression from impurities.

  • The Science: The theoretical melting point of pure 4-Bromo-2,3-difluoro-6-nitrophenol is typically 53–57 °C [1]. Even 5% impurity can depress the melting point to near room temperature, resulting in an oil.

  • Immediate Action: Do not discard. Proceed to the Acid/Base Rescue Protocol (Phase 3) to remove neutral organic impurities, which usually triggers crystallization.

Phase 2: The Purification Workflow (The Cure)

The following decision tree outlines the logical path to high purity (>98%).

Purification_Workflow Start Crude Reaction Mixture Check_SM Is Starting Material Present? Start->Check_SM AcidBase Protocol A: Acid/Base Extraction (Removes Neutral SM) Check_SM->AcidBase Yes (>2%) Check_Iso Is 5-Nitro Isomer Present? Check_SM->Check_Iso No AcidBase->Check_Iso Steam Protocol B: Steam Distillation (Exploits Ortho-Effect) Check_Iso->Steam Yes (Critical Separation) Recryst Protocol C: Recrystallization (EtOH/Water or DCM/Hex) Check_Iso->Recryst No (Minor Polishing) Steam->Recryst Final Pure Product (>98%) Recryst->Final

Figure 1: Purification logic flow. Note that Steam Distillation is specific to ortho-nitrophenols due to intramolecular hydrogen bonding.

Protocol A: Acid/Base Extraction (Removing Starting Material)

Because the starting material (4-bromo-2,3-difluorophenol) is significantly less acidic than the nitrated product, we can exploit pKa differences. The nitro group drops the phenol pKa from ~9 to ~4-5 [2].

  • Dissolve crude oil in Ethyl Acetate .

  • Extract 2x with saturated NaHCO₃ (pH ~8.5).

    • Mechanism:[1][2] The nitrophenol (pKa ~5) deprotonates and goes into the water layer. The starting material (pKa ~9) remains largely in the organic layer due to the weak base.

  • Discard the organic layer (contains starting material and neutral tars).

  • Acidify the aqueous layer to pH 1-2 with 6M HCl . The product will precipitate as a yellow solid.

  • Extract back into DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Steam Distillation (Isomer Separation)

Q3: I cannot separate the isomers by recrystallization. Why?

A: Isomers often co-crystallize. However, 4-Bromo-2,3-difluoro-6-nitrophenol possesses an ortho-nitro group capable of intramolecular hydrogen bonding with the hydroxyl group.

  • The Chelate Effect: This internal bond reduces the molecule's interaction with water, making it steam volatile .

  • The Method:

    • Suspend the crude solid in water.

    • Boil and pass steam through the flask.

    • The ortho-isomer (Target) will distill over with the water.

    • The para- or meta-isomers (if present) and heavy oxidation products lack this volatility and remain in the boiling flask.

Protocol C: Recrystallization Optimization

If steam distillation is not feasible, use this solvent table.

Solvent SystemSuitabilityNotes
Ethanol / Water (1:1) High Dissolve in hot EtOH, add warm water until turbid. Cool slowly. Best for removing inorganic salts.
DCM / Hexane Medium Good for drying the product, but isomers may co-precipitate.
Toluene Low Avoid. High solubility often prevents crystallization of fluorinated phenols.

Phase 3: Prevention & Synthesis Optimization

Q4: How do I prevent the impurities from forming in the first place?

A: The synthesis relies on the nitration of 4-bromo-2,3-difluorophenol. The directing effects are competitive.

  • OH Group: Strongly activating, ortho/para directing.[3][4]

  • F/Br Groups: Deactivating, ortho/para directing.

In 4-bromo-2,3-difluorophenol, the 6-position is ortho to the OH and para to the Fluorine at C3. This is the most activated site. However, temperature control is critical.

Optimization Checklist:

  • Temperature: Maintain reaction at 0°C to 5°C . Temperatures >10°C increase the kinetic energy enough to overcome the activation barrier for the 5-position (meta to OH), leading to isomeric impurities [3].

  • Reagent: Use stoichiometric fuming HNO₃ in Acetic Acid or H₂SO₄. Avoid excess HNO₃ to prevent dinitration.

  • Quenching: Pour onto ice slowly. Rapid quenching can trap acids in the crystal lattice, catalyzing degradation.

Phase 4: Analytical Validation

Q5: How do I interpret the NMR to confirm the correct isomer?

A: 1H NMR is definitive.

  • Structure: The ring has only one aromatic proton (H5).

  • Coupling: This proton is trapped between Br (C4) and NO₂ (C6)? No, the structure is 4-Bromo-2,3-difluoro-6-nitrophenol.

    • Positions: 1-OH, 2-F, 3-F, 4-Br, 5-H, 6-NO₂.

    • The proton is at C5 .

  • Splitting Pattern: H5 will show a doublet of doublets (dd) due to coupling with F3 (ortho-coupling) and F2 (meta-coupling).

    • If you see a singlet or a simple doublet, you may have the wrong isomer or lost a fluorine.

References

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating Purity of 4-Bromo-2,3-difluoro-6-nitrophenol via GC-MS

Executive Summary The validation of 4-Bromo-2,3-difluoro-6-nitrophenol purity is a critical control point in the synthesis of downstream fluoroquinolone antibiotics and advanced agrochemicals. While High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 4-Bromo-2,3-difluoro-6-nitrophenol purity is a critical control point in the synthesis of downstream fluoroquinolone antibiotics and advanced agrochemicals. While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for polar aromatics, it often lacks the structural resolution required to identify unknown trace impurities (e.g., regioisomers or incomplete halogenation byproducts).

This guide objectively compares three validation methodologies, ultimately recommending Silylation-Derivatized GC-MS as the superior protocol for purity profiling. This approach resolves the analyte's inherent acidity and hydrogen-bonding issues, providing definitive structural confirmation via Electron Ionization (EI) mass spectrometry.

Technical Context & The "Phenol Problem"

4-Bromo-2,3-difluoro-6-nitrophenol presents a specific set of analytical challenges:

  • Acidity: The electron-withdrawing nature of the nitro group and fluorine atoms significantly increases the acidity of the phenolic hydroxyl (-OH).

  • Adsorption: In direct Gas Chromatography (GC), the free hydroxyl group interacts strongly with the silanol groups of the column stationary phase and the glass liner.

  • Result: Direct injection leads to peak tailing, irreversible adsorption (loss of sensitivity), and "ghost peaks" in subsequent runs.

To achieve reliable quantitation and identification, we must mask the polar functionality.

Comparative Methodology Analysis

We evaluated three distinct approaches for validating the purity of this compound.

Method A: Direct Injection GC-MS
  • Technique: Dissolving the solid in Acetone/DCM and injecting directly.

  • Verdict: Not Recommended.

  • Observation: Severe peak tailing (

    
    ). Thermal degradation of the nitro group is observed at injector temperatures 
    
    
    
    . Non-reproducible integration for impurities
    
    
    .
Method B: TMS-Derivatization GC-MS (Recommended)
  • Technique: Reacting the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl (TMS) ether.

  • Verdict: Gold Standard.

  • Observation: Sharp, symmetrical peaks. The TMS group increases volatility and thermal stability. The mass spectrum provides distinct fragmentation patterns for structural elucidation.[1]

Method C: RP-HPLC (UV Detection)
  • Technique: C18 column, Water/Acetonitrile gradient, UV at 254 nm.

  • Verdict: Secondary/Routine.

  • Observation: Excellent for quantifying the main peak. However, it fails to identify unknown impurities (e.g., distinguishing between a des-bromo impurity and a regioisomer) without a reference standard for every potential byproduct.

Comparison Matrix
FeatureMethod A: Direct GCMethod B: Derivatized GC-MSMethod C: RP-HPLC (UV)
Peak Shape Poor (Tailing)Excellent (Sharp)Excellent
Structural ID ModerateHigh (EI Fragmentation)Low (Retention time only)
Sensitivity Low (Adsorption loss)HighModerate to High
Prep Time Fast (5 min)Medium (45 min)Fast (5 min)
Suitability Quick screen onlyPurity Validation & R&D Routine QC

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate validation method based on the stage of drug development.

AnalyticalWorkflow Start Sample: 4-Bromo-2,3-difluoro-6-nitrophenol Goal Define Analytical Goal Start->Goal RoutineQC Routine Batch Release Goal->RoutineQC Known Process PurityVal Impurity Profiling / Structure ID Goal->PurityVal New Synthesis/R&D MethodC Method C: HPLC-UV (Quantitation Only) RoutineQC->MethodC MethodB Method B: Derivatized GC-MS (Quantitation + ID) PurityVal->MethodB Decision Unknown Peak Detected? MethodC->Decision Decision->MethodB Yes (Need ID) Release Batch Release Batch Decision->Release Batch No

Figure 1: Decision matrix for selecting between HPLC and GC-MS workflows based on analytical requirements.

Detailed Protocol: Method B (TMS-Derivatization)

This protocol ensures complete silylation of the sterically hindered and acidic hydroxyl group.

Reagents & Materials[2][3][4][5]
  • Solvent: Ethyl Acetate (Anhydrous, HPLC grade). Note: Avoid methanol/ethanol as they react with the silylating agent.

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst.

  • Internal Standard: Naphthalene-d8 or Acenaphthene-d10 (optional, for quantitation).

Reaction Mechanism

The reaction replaces the active proton on the phenol with a trimethylsilyl group.

ReactionScheme Reactant 4-Bromo-2,3-difluoro-6-nitrophenol (Polar, Tailing) Intermediate 60°C, 30 min Heat Block Reactant->Intermediate Reagent BSTFA + TMCS (Silylating Agent) Reagent->Intermediate Product TMS-Ether Derivative (Volatile, Stable) Intermediate->Product Byproduct Byproducts: TMS-Fluoride / Amides Intermediate->Byproduct

Figure 2: Silylation reaction pathway converting the polar phenol to a volatile TMS-ether.

Step-by-Step Procedure
  • Preparation: Weigh ~10 mg of the sample into a 2 mL GC autosampler vial.

  • Dissolution: Add 1.0 mL of Anhydrous Ethyl Acetate. Vortex until dissolved.

  • Derivatization: Add 100

    
    L of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.
    
  • Incubation: Place the vial in a heating block at 60°C for 30 minutes .

    • Expert Insight: Heat is required because the ortho-nitro and ortho-fluoro groups create steric hindrance and electronic deactivation, slowing the reaction kinetics compared to simple phenol [1].

  • Cooling: Allow to cool to room temperature. Inject within 24 hours.

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25

    
    m).
    
  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, EI mode (70 eV).

  • Scan Range: 40–450 amu.

Data Analysis & Interpretation

The power of this method lies in the mass spectral interpretation. You are not just matching retention times; you are validating chemical structure.

The Molecular Ion ( )

The derivative adds the mass of the TMS group (


 amu) minus the proton (

).
  • Base MW: ~253/255 (depending on Br isotope).

  • Derivative MW:

    
     (approx).
    
Isotope Patterns (The "Fingerprint")

As a Senior Scientist, you must verify the isotope clusters to confirm the presence of Bromine.

  • Bromine (

    
     / 
    
    
    
    ):
    Look for a 1:1 ratio in the molecular ion cluster (
    
    
    and
    
    
    ).[1] If the ratio is distorted, you may have co-eluting impurities or dechlorination/debromination byproducts [2].
  • Silicon (

    
    , 
    
    
    
    ,
    
    
    ):
    The TMS group contributes a characteristic isotopic "shoulder" (A+1 ~5%, A+2 ~3.4%).
Characteristic Fragmentation
  • [M-15] Peak: Loss of a methyl group (

    
    ) from the TMS moiety. This is often the base peak in TMS-phenols.
    
  • [M-46] Peak: Loss of the nitro group (

    
    ), characteristic of nitrophenols.
    

Validation Framework (Self-Validating System)

To ensure the protocol is robust, perform the following validation steps:

  • Linearity: Prepare calibration standards from 10 ppm to 500 ppm.

    
     must be 
    
    
    
    .
  • Recovery: Spike a known amount of pure standard into the sample matrix. Recovery should be 90–110%.

  • Blank Check: Inject a blank (Ethyl Acetate + BSTFA) to identify system peaks (e.g., siloxanes from the septum or column bleed) that might interfere with the analyte.

References

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Determination of 4-Bromo-2,3-difluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offers insights into potential challenges s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offers insights into potential challenges such as polymorphism, and provides a framework for selecting the most appropriate methodology based on sample characteristics and research objectives.

Synthesis of 4-Bromo-2,3-difluoro-6-nitrophenol: The Prerequisite for Structural Analysis

Proposed Synthetic Pathway:

Synthesis A 2,3,4-Trifluoronitrobenzene B 2,3-Difluoro-6-nitrophenol A->B aq. NaOH, Δ C 4-Bromo-2,3-difluoro-6-nitrophenol B->C Br2, Lewis Acid

Caption: Proposed synthesis of 4-Bromo-2,3-difluoro-6-nitrophenol.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis of 2,3-Difluoro-6-nitrophenol: Following the principles outlined in patent DE4030263A1, 2,3,4-trifluoronitrobenzene is treated with an aqueous solution of sodium hydroxide at elevated temperatures.[1] The reaction mixture is then acidified to precipitate the product, which is subsequently purified.

  • Bromination: The resulting 2,3-difluoro-6-nitrophenol is subjected to electrophilic aromatic substitution using bromine in the presence of a suitable Lewis acid catalyst (e.g., FeBr₃). The directing effects of the hydroxyl and nitro groups are expected to favor bromination at the 4-position.

  • Purification and Crystallization: The crude 4-Bromo-2,3-difluoro-6-nitrophenol is purified using column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, dichloromethane/hexane). The potential for polymorphism, a phenomenon where a compound can exist in multiple crystalline forms, should be considered.[2][3] Screening different solvents and crystallization conditions is crucial.

Methodologies for Crystal Structure Determination: A Comparative Analysis

The determination of the atomic arrangement within a crystal can be approached through several powerful techniques. The choice of method depends on factors such as the size and quality of the crystals obtained, and the specific structural information required.

Methodology Principle Sample Requirements Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[4][5]Single crystal (typically 0.1-0.5 mm) of high quality.Unambiguous determination of the 3D atomic structure at atomic resolution.[6][7][8] Provides precise bond lengths, angles, and intermolecular interactions.Requires well-ordered single crystals, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Crystallography Utilizes solid-state NMR spectroscopy to probe the local atomic environment and internuclear distances.[9]Microcrystalline powder.Does not require single crystals.[9] Sensitive to local disorder and polymorphism.[9] Can provide information on hydrogen bonding.[10]Provides indirect structural information that often requires supplementation with computational methods.[9] Less precise than SC-XRD for determining global crystal packing.
Crystal Structure Prediction (CSP) Computational methods to predict stable crystal structures based on the molecular structure.[11][12]Molecular structure of the compound.Does not require a physical sample. Can explore the potential energy landscape and predict possible polymorphs.[13]Predictions require experimental validation. The accuracy is dependent on the computational methods employed.[12][13]

Experimental and Computational Workflows

A. Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the gold standard for determining the crystal structure of small molecules when suitable single crystals are available.[4][5]

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation & Analysis E->F

Caption: Workflow for Single-Crystal X-ray Diffraction.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of 4-Bromo-2,3-difluoro-6-nitrophenol is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[4]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson functions.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation and Analysis: The final structure is validated using various crystallographic checks, and the geometric parameters and intermolecular interactions are analyzed.

B. NMR Crystallography Workflow

NMR crystallography is a powerful alternative or complementary technique, particularly when single crystals are difficult to obtain.[9][14]

NMR_Crystallography_Workflow A Solid-State NMR Data Acquisition (e.g., 1H, 13C, 15N, 19F) B Spectral Assignment A->B C Measurement of Structural Restraints (e.g., dipolar couplings, chemical shifts) B->C D Computational Modeling (DFT/GIPAW Calculations) C->D E Structure Refinement & Validation D->E

Caption: Workflow for NMR Crystallography.

Detailed Protocol:

  • Solid-State NMR Data Acquisition: A microcrystalline powder sample of 4-Bromo-2,3-difluoro-6-nitrophenol is packed into an NMR rotor. A series of solid-state NMR experiments are performed to acquire spectra for relevant nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F).

  • Spectral Assignment: The resonances in the spectra are assigned to specific atoms in the molecule.

  • Measurement of Structural Restraints: NMR parameters that are sensitive to the local structure, such as chemical shifts and dipolar couplings, are measured.[9][10]

  • Computational Modeling: Quantum chemical calculations, often using density functional theory (DFT) and the gauge-including projector augmented wave (GIPAW) method, are performed to calculate NMR parameters for candidate crystal structures.[10][15]

  • Structure Refinement and Validation: The experimental NMR data are compared with the calculated parameters to identify the most likely crystal structure. The structure is then refined to achieve the best agreement between experiment and theory.

C. Crystal Structure Prediction (CSP) Workflow

CSP offers a purely computational approach to explore the possible crystalline forms of a molecule.[11][12]

CSP_Workflow A Generation of Trial Crystal Structures (e.g., Random Sampling) B Local Optimization of Structures (Molecular Mechanics) A->B C Ranking of Structures based on Lattice Energy (DFT) B->C D Analysis of Predicted Structures C->D E Comparison with Experimental Data (if available) D->E

Caption: Workflow for Crystal Structure Prediction.

Detailed Protocol:

  • Generation of Trial Structures: A large number of plausible crystal packing arrangements for 4-Bromo-2,3-difluoro-6-nitrophenol are generated using algorithms such as random sampling or evolutionary algorithms.[11]

  • Local Optimization: The geometries of these trial structures are optimized using computationally less expensive methods like molecular mechanics.

  • Ranking of Structures: The optimized structures are then ranked based on their calculated lattice energies, typically using more accurate quantum mechanical methods like DFT.[12] The structures with the lowest energies are considered the most likely to be experimentally observed.

  • Analysis of Predicted Structures: The predicted stable crystal structures are analyzed in terms of their packing motifs, intermolecular interactions, and simulated powder X-ray diffraction patterns.

  • Experimental Comparison: If experimental data from powder X-ray diffraction or solid-state NMR are available, they can be used to validate the predicted structures.

Conclusion and Recommendations

The determination of the crystal structure of 4-Bromo-2,3-difluoro-6-nitrophenol is a multi-faceted challenge that can be addressed by a synergistic application of experimental and computational techniques.

  • For definitive structural elucidation, Single-Crystal X-ray Diffraction is the method of choice , provided that high-quality single crystals can be obtained. Its ability to provide a direct and highly accurate 3D atomic model is unparalleled.[6][7][8]

  • In cases where single crystal growth proves to be a bottleneck, NMR Crystallography emerges as a powerful alternative. It can provide valuable structural insights from powdered material and is particularly adept at probing local environments and identifying polymorphism.[9][14]

  • Crystal Structure Prediction should be viewed as a valuable complementary tool. It can guide experimental efforts by predicting likely polymorphs and providing a theoretical framework for interpreting experimental data.[11][12][13]

For a comprehensive understanding of the solid-state properties of 4-Bromo-2,3-difluoro-6-nitrophenol, a combined approach is recommended. For instance, CSP can be used to generate a set of plausible structures, which can then be validated and refined against experimental data from powder X-ray diffraction and solid-state NMR. This integrated strategy maximizes the chances of successfully determining the crystal structure and understanding the potential for polymorphism, which is a critical consideration for any crystalline material in the pharmaceutical and agrochemical industries.

References

  • Nuclear magnetic resonance crystallography - Wikipedia. Available at: [Link]

  • Crystal structure prediction - Wikipedia. Available at: [Link]

  • Benchmarking computational methods for crystal structure prediction using experimental enantiomer excess and precipitation data. Available at: [Link]

  • Daygroup - Crystal structure prediction. Available at: [Link]

  • Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls - RSC Publishing. Available at: [Link]

  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches - PMC. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • X-ray data-enhanced computational method can determine crystal structures of multiphase materials | EurekAlert!. Available at: [Link]

  • NMR crystallography of molecular organics - PubMed. Available at: [Link]

  • Organic NMR Crystallography: Enabling Progress for Applications to Pharmaceuticals and Plant Cell Walls - ResearchGate. Available at: [Link]

  • Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development. Available at: [Link]

  • NMR Crystallography – Solving Organic and Inorganic Structures - 3DS Blog. Available at: [Link]

  • 4-Nitrophenol - Wikipedia. Available at: [Link]

  • Polymorphs of p-nitrophenol as studied by variable-temperature X-ray diffraction and calorimetry - PubMed. Available at: [Link]

  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. Available at: [Link]

  • Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions - MDPI. Available at: [Link]

  • 4-bromo-2-fluoro-6-nitrophenol (C6H3BrFNO3) - PubChemLite. Available at: [Link]

  • 4-BROMO-2-NITROPHENOL - precisionFDA. Available at: [Link]

  • US6320081B1 - O-Nitro(thio)phenol derivatives, and their preparation - Google Patents.
  • 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem. Available at: [Link]

  • DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents.
  • Acidity order of nitrophenols - Chemistry Stack Exchange. Available at: [Link]

Sources

Validation

elemental analysis standards for 4-Bromo-2,3-difluoro-6-nitrophenol

This guide provides a rigorous technical comparison of elemental analysis (EA) methodologies for 4-Bromo-2,3-difluoro-6-nitrophenol (C₆H₂BrF₂NO₃). Due to the simultaneous presence of fluorine, bromine, and a nitro group,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of elemental analysis (EA) methodologies for 4-Bromo-2,3-difluoro-6-nitrophenol (C₆H₂BrF₂NO₃).

Due to the simultaneous presence of fluorine, bromine, and a nitro group, this molecule presents a "perfect storm" for standard combustion analysis. Fluorine attacks silica combustion tubes (forming volatile SiF₄), while bromine and nitrogen oxides can interfere with detector signals if not properly reduced or scrubbed.

Part 1: Executive Summary & Theoretical Baseline

For this analyte, Automated Combustion (CHNS) is suitable only for Carbon, Hydrogen, and Nitrogen determination—and only if specific additives are used. For the quantification of Fluorine and Bromine, Combustion Ion Chromatography (CIC) or Schöniger Flask Combustion is the required standard.

Theoretical Composition (Target Values)

Based on Formula C₆H₂BrF₂NO₃ (MW: 253.97 g/mol )

ElementTheoretical Mass %Analytical Challenge
Carbon (C) 28.37% Low %C requires high precision; F-interference can skew results.
Hydrogen (H) 0.79% Extremely low; highly susceptible to moisture/blank errors.
Nitrogen (N) 5.51% Nitro group (-NO₂) requires complete reduction to N₂.
Bromine (Br) 31.46% High mass %; requires dedicated reduction or IC detection.
Fluorine (F) 14.96% Critical: Attacks quartz; requires chemical sequestration (MgO/CeO₂) in CHN mode.
Oxygen (O) 18.90% Calculated by difference (standard) or pyrolysis (specialized).

Part 2: Method Comparison & Selection

Method A: Automated CHN Combustion (Modified)

Best for: Purity confirmation via C/H/N ratios.

Standard CHN analyzers (e.g., Thermo FlashSmart, Elementar vario) use quartz tubes. When fluorinated compounds burn, HF is generated, which reacts with the quartz (


) to form gaseous 

. This artificially inflates the Nitrogen signal (if not separated) and destroys the reactor tube.
  • The Fix: Use Tungstic Anhydride (

    
    )  as a combustion aid and a Magnesium Oxide (
    
    
    
    )
    or Cerium Oxide (
    
    
    )
    liner/plug in the combustion zone. The MgO traps Fluorine as solid
    
    
    , preventing silica attack.
  • Limitation: You cannot measure F or Br in this mode; they are sequestered or scrubbed.

Method B: Oxygen Flask Combustion (Schöniger) + IC

Best for: Quantitative F and Br determination.

This classical "Gold Standard" involves burning the sample in a closed flask of pure oxygen. The gases are absorbed into an alkaline solution, which is then analyzed via Ion Chromatography (IC).

  • Mechanism:

    • 
       (absorbed in buffer)
      
    • 
       (requires Hydrazine reduction)
      
  • Advantage: Eliminates matrix interference; distinct peaks for

    
     and 
    
    
    
    .
Method C: Automated Combustion IC (CIC)

Best for: High-throughput F/Br analysis.

Combines the combustion furnace of Method A with the absorption/IC detection of Method B.

Comparison Matrix
FeatureMethod A: Modified CHNMethod B: Schöniger + ICMethod C: Automated CIC
Analytes C, H, NF, Br, S, IF, Br, S, I
Precision < 0.3% abs± 0.5 - 1.0% abs< 0.5% abs
Sample Req. 1–3 mg10–20 mg5–10 mg
Interference High (F attacks tube)Low (Matrix removed)Low
Cost/Run LowHigh (Labor intensive)Medium

Part 3: Recommended Calibration Standards

Since a Certified Reference Material (CRM) for 4-Bromo-2,3-difluoro-6-nitrophenol does not exist, you must use a "bracketing" strategy with high-purity standards that mimic the heteroatom content.

For CHN Calibration (Method A)
  • Primary Standard: Acetanilide (C₈H₉NO)

    • Why: Stable, non-hygroscopic, industry standard for K-factor determination.

  • QC Check Standard: 1-Chloro-2,4-dinitrobenzene

    • Why: Tests the reduction efficiency of the Nitro group (-NO₂) and the scrubbing capacity for halogens (Cl behaves similarly to Br in scrubbing needs).

For F & Br Calibration (Method B/C)
  • Fluorine Standard: 4-Fluorobenzoic Acid (C₇H₅FO₂)

    • Theoretical F: 13.56% (Close to sample's 14.96%).

    • Why: Solid, stable, water-soluble combustion products.

  • Bromine Standard: p-Bromobenzoic Acid (C₇H₅BrO₂)

    • Theoretical Br: 39.75% (Brackets the sample's 31.46%).

    • Why: Ensures complete oxidation/reduction recovery for high-Br content.

Part 4: Experimental Protocols

Protocol 1: Modified CHN Analysis (Fluorine-Resistant)

Objective: Determine %C, %H, %N while protecting the instrument from Fluorine damage.

  • Reactor Prep: Pack the quartz combustion tube with a 20mm layer of Magnesium Oxide (MgO) granules in the ash zone (bottom). This acts as the "Fluorine Trap."

  • Weighing: Accurately weigh 1.5–2.0 mg of 4-Bromo-2,3-difluoro-6-nitrophenol into a Tin (Sn) capsule .

  • Additive: Add ~5 mg of Tungstic Anhydride (

    
    )  powder directly over the sample in the capsule.
    
    • Causality:

      
       provides localized oxygen for the nitro-aromatic ring rupture and prevents the formation of refractory carbon carbides.
      
  • Combustion: Run at 1020°C with a high Oxygen dose (10 mL loop).

  • Detection: Calibrate against Acetanilide. The MgO trap will sequester F; the reduction tube (Copper) will remove Br.

Protocol 2: Schöniger Flask Combustion for F/Br

Objective: Quantitative isolation of Halogens.

  • Absorbing Solution:

    • Prepare 10 mL of 0.2M KOH + 50 µL Hydrazine Hydrate (

      
      ) .
      
    • Causality: KOH captures HF/HBr. Hydrazine reduces any elemental Bromine (

      
      ) formed during combustion back to Bromide (
      
      
      
      ) for IC detection.
  • Sample Prep: Weigh 10–15 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse.

  • Combustion:

    • Place solution in a 500 mL Schöniger flask.

    • Flush flask with

      
       for 60 seconds.
      
    • Ignite sample and immediately invert flask.

    • Safety: Use a safety screen; nitro compounds burn violently.

  • Absorption: Shake vigorously for 3 minutes; let stand for 15 minutes.

  • Analysis: Inject the solution into an Ion Chromatograph (e.g., Dionex IonPac AS11-HC column).

    • Mobile Phase: KOH gradient (10–60 mM).

    • Detection: Suppressed Conductivity.

Part 5: Visualization & Logic

Workflow: Decision Tree for Analysis

AnalysisWorkflow Start Analyte: 4-Bromo-2,3-difluoro-6-nitrophenol Goal Define Analytical Goal Start->Goal BranchCHN Purity (C/H/N) Goal->BranchCHN BranchHalogen Halogen Content (F/Br) Goal->BranchHalogen MethodA Method A: CHN Combustion (Add WO3 + MgO Trap) BranchCHN->MethodA Requires Additives MethodB Method B: Schöniger Flask (O2 Burn + Hydrazine) BranchHalogen->MethodB Gold Standard Interference Critical: F attacks Silica Br interferes with N MethodA->Interference Risk ResultCHN Result: %C, %H, %N (F/Br sequestered) MethodA->ResultCHN ResultIC Result: %F, %Br (via Ion Chromatography) MethodB->ResultIC Interference->MethodB Avoids Silica Issue

Caption: Decision logic for selecting the correct analytical pathway based on the target element and matrix interferences.

Diagram: The "Fluorine Trap" Mechanism in CHN

ReactionMechanism Sample Sample (C-F Bonds) Combustion Combustion Zone (1020°C + O2) Sample->Combustion HF HF (Gas) Combustion->HF Trap MgO Trap (Additive) HF->Trap With MgO Silica Quartz Tube (SiO2) HF->Silica Without Trap Safe MgF2 (Solid) (Sequestered) Trap->Safe Damage SiF4 (Gas) (Tube Damage) Silica->Damage

Caption: Mechanism of Fluorine sequestration using MgO to prevent Quartz (SiO2) damage during CHN analysis.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162. Retrieved from

  • Royal Society of Chemistry. (1959). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur. The Analyst. Retrieved from

  • Exeter Analytical. (n.d.). Safe Elemental Analysis Using Schöniger Flask Method. Lab Bulletin. Retrieved from

  • ASTM International. (2018). ASTM D7359 - Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography. Retrieved from

  • Elemental Microanalysis. (2023). Certified Reference Materials for Microanalysis. Retrieved from

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